JBIR-94

Description

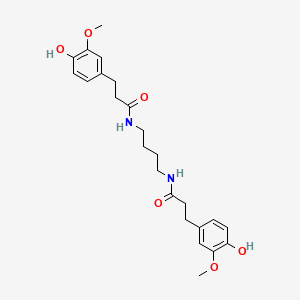

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide is a natural product found in Streptomyces with data available.

Properties

Molecular Formula |

C24H32N2O6 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide |

InChI |

InChI=1S/C24H32N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-6,9-10,15-16,27-28H,3-4,7-8,11-14H2,1-2H3,(H,25,29)(H,26,30) |

InChI Key |

OHINCKONHZEPNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)NCCCCNC(=O)CCC2=CC(=C(C=C2)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Bioactive Potential of JBIR-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product JBIR-94, a phenolic compound with notable antioxidative and cytotoxic properties. The following sections detail its chemical structure, biological activities with quantitative data, and the experimental protocols utilized for its synthesis and evaluation. Furthermore, this guide presents a putative mechanism of action based on studies of structurally related molecules, visualized through signaling pathway diagrams.

Chemical Structure and Properties

This compound is a symmetrical phenolic amide isolated from the fermentation broth of Streptomyces sp. R56-07.[1] Its structure was elucidated through 1D and 2D NMR spectroscopy and mass spectrometry analyses.[1] The core of this compound consists of a putrescine (1,4-diaminobutane) backbone, with each of the two primary amine groups forming an amide linkage with a ferulic acid molecule. This results in the systematic name N,N'-bis(trans-feruloyl)-1,4-diaminobutane.

Key Structural Features:

-

Core: Putrescine

-

Acyl Groups: Two trans-ferulic acid moieties

-

Linkage: Amide bonds

The presence of phenolic hydroxyl groups and the extended conjugation in the ferulic acid portions of the molecule are believed to contribute to its antioxidant and biological activities.

Biological Activity and Quantitative Data

This compound has demonstrated significant antioxidative and cytotoxic activities. Its radical scavenging and cytotoxic effects have been quantified in various assays.

Antioxidant Activity

This compound exhibits potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[1]

| Compound | IC50 (μM) for DPPH Radical Scavenging |

| This compound | 11.4[1] |

Cytotoxic Activity

The cytotoxic effects of this compound and its synthetic analogs have been evaluated against the A549 human small lung cancer cell line using an MTT assay.[2]

| Compound | Cell Line | IC50 (μM) |

| This compound (1) | A549 | 52.88 ± 11.69 |

| Analog 3 | A549 | 78.92 ± 8.92 |

| Analog 4 | A549 | >100 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the assessment of its cytotoxic activity, based on published literature.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through the coupling of trans-ferulic acid with a mono-protected putrescine, followed by deprotection and a second coupling reaction. A key coupling agent used in this synthesis is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

Workflow for the Total Synthesis of this compound:

MTT Cytotoxicity Assay Protocol

The following protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow for MTT Assay:

Putative Signaling Pathway of Cytotoxicity

While the precise signaling pathway of this compound-induced cytotoxicity has not been fully elucidated, studies on the structurally analogous compound, diferuloylputrescine (DFP), provide strong evidence for a mechanism involving the intrinsic apoptosis pathway in human leukemia U937 cells. It is plausible that this compound induces apoptosis through a similar cascade of events.

The proposed pathway involves the downregulation of anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.

Proposed Apoptotic Signaling Pathway for this compound:

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and cytotoxic activities. Its straightforward chemical structure and amenability to total synthesis make it an attractive candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound in various cancer cell lines to fully understand its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies based on synthetic analogs could lead to the development of more potent and selective anticancer agents.

References

Discovery and Isolation of JBIR-94 from Streptomyces sp. R56-07: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of JBIR-94, a novel antioxidative phenolic compound produced by Streptomyces sp. R56-07. The methodologies for fermentation, extraction, purification, and structure elucidation are detailed, along with a comprehensive summary of its biological activities.

Fermentation of Streptomyces sp. R56-07

The production of this compound was achieved through the cultivation of Streptomyces sp. R56-07 in a specific fermentation medium.

Experimental Protocol:

-

Strain Activation: Streptomyces sp. R56-07 was inoculated from a slant culture into a 500 mL Erlenmeyer flask containing 100 mL of seed medium (composition not specified in the provided reference). The culture was incubated at 27 °C for 3 days on a rotary shaker.

-

Production Culture: An aliquot of the seed culture (2 mL) was transferred to a 500 mL Erlenmeyer flask containing 100 mL of a production medium composed of 2% soluble starch, 1% glucose, 0.5% yeast extract, 0.5% peptone, 0.5% meat extract, and 0.2% CaCO₃ (pH 7.2).

-

Fermentation: The production culture was incubated at 27 °C for 7 days on a rotary shaker.

Isolation and Purification of this compound

A multi-step chromatographic process was employed to isolate this compound from the fermentation broth. From a 2 L culture broth, 1.3 mg of this compound was obtained.[1]

Experimental Protocol:

-

Adsorption: The culture broth (2 L) was mixed with Diaion HP-20 resin (100 mL) and stirred for 2 hours to adsorb the active compounds.

-

Elution: The resin was collected and washed with water, followed by elution with acetone (B3395972). The acetone extract was concentrated in vacuo to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned with an equal volume of ethyl acetate (B1210297). The ethyl acetate layer, containing this compound, was collected and concentrated.

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol (B129727) (100:0 to 90:10) as the mobile phase. Fractions containing this compound were identified by their antioxidative activity.

-

ODS HPLC: The active fractions were further purified by reversed-phase HPLC on an ODS column using a mobile phase of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Experimental Protocol:

-

UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded in DMSO-d₆ to elucidate the detailed chemical structure.

Quantitative Data

The following tables summarize the key quantitative data obtained for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₂₂H₂₈N₂O₄ |

| Molecular Weight | 398.47 g/mol |

| HR-ESI-MS (m/z) | 399.2127 [M+H]⁺ (calcd for C₂₂H₂₉N₂O₄, 399.2127) |

| UV λmax (MeOH) nm (log ε) | 228 (4.32), 298 (4.40), 324 (4.48) |

Table 2: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2, 2' | 7.02 | d | 1.9 |

| 5, 5' | 6.78 | d | 8.2 |

| 6, 6' | 6.95 | dd | 8.2, 1.9 |

| 7, 7' | 7.30 | d | 15.8 |

| 8, 8' | 6.35 | d | 15.8 |

| 1'', 4'' | 3.19 | q | 6.6 |

| 2'', 3'' | 1.46 | quint | 3.4 |

| 3, 3' | 3.81 | s | |

| 4, 4' | 9.58 | br s | |

| NH | 7.95 | t | 5.6 |

Table 3: ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

| Position | δC (ppm) |

| 1, 1' | 127.2 |

| 2, 2' | 110.1 |

| 3, 3' | 147.8 |

| 4, 4' | 148.9 |

| 5, 5' | 115.8 |

| 6, 6' | 121.2 |

| 7, 7' | 139.1 |

| 8, 8' | 117.8 |

| 9, 9' | 165.7 |

| 1'', 4'' | 38.9 |

| 2'', 3'' | 26.6 |

| OMe | 55.6 |

Bioactivity Data

This compound has demonstrated significant antioxidative and cytotoxic activities.

Table 4: Bioactivity of this compound

| Activity | Assay | IC₅₀ (µM) |

| Antioxidant | DPPH radical scavenging | 11.4[2] |

| Cytotoxicity | A549 human small lung cancer cells | 52.88 ± 11.69[1] |

Experimental Workflow

The following diagram illustrates the overall workflow for the discovery and isolation of this compound.

Caption: Workflow for the isolation and characterization of this compound.

References

In-Depth Technical Guide to JBIR-94: A Promising Natural Product for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94 is a naturally occurring phenolic compound isolated from Streptomyces sp. R56-07. Exhibiting both antioxidant and cytotoxic properties, this compound has garnered interest as a potential candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activities, and synthetic methodologies related to this compound. Detailed experimental protocols and an exploration of its potential mechanisms of action are included to facilitate further research.

Core Molecular Information

This compound is characterized by the following molecular formula and CAS Registry Number:

| Parameter | Value | Citation |

| Molecular Formula | C24H32N2O6 | [1][2] |

| CAS Registry Number | 1354794-10-7 | [1] |

Biological Activity

This compound has demonstrated notable biological activity, primarily as an antioxidant and a cytotoxic agent against cancer cell lines.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound's biological activities:

| Biological Activity | Assay | Cell Line | IC50 Value (µM) | Citation |

| Antioxidant | DPPH Radical Scavenging | - | 11.4 | [3] |

| Cytotoxicity | MTT Assay | A549 (Human Lung Carcinoma) | 52.88 ± 11.69 | [4] |

Experimental Protocols

This section provides detailed methodologies for the total synthesis of this compound and the key biological assays used to characterize its activity.

Total Synthesis of this compound

A successful total synthesis of this compound has been reported, providing a scalable route to access the compound for further studies. The synthesis involves the coupling of a protected putrescine derivative with two equivalents of a dihydrocaffeic acid derivative.

Experimental Workflow for Total Synthesis of this compound:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytoprotective activities of hydroxycinnamic acid amides of serotonin against oxidative stress-induced damage in HepG2 and HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Novel Antioxidant: A Technical Guide to the Proposed Biosynthesis of JBIR-94 in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94, a potent antioxidative phenolic compound isolated from Streptomyces sp. R56-07, presents a unique chemical scaffold as a hydroxycinnamic acid amide of spermidine (B129725). Its discovery has opened new avenues for the exploration of natural products with therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic framework likely responsible for its production. While the complete biosynthetic gene cluster for this compound has yet to be fully elucidated in the public domain, this document synthesizes current knowledge on related biosynthetic pathways in Streptomyces to present a scientifically robust hypothetical model. Furthermore, it outlines the requisite experimental protocols for the validation of this proposed pathway, offering a roadmap for future research in the field.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. Among these is this compound, a symmetrical molecule comprising two caffeic acid moieties amide-linked to a spermidine backbone. Initial studies have highlighted its significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity, suggesting its potential as a lead compound for antioxidant-based therapies. Understanding the biosynthesis of this compound is paramount for its sustainable production through metabolic engineering and for the generation of novel analogs with enhanced therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur through the convergence of two primary metabolic routes: the shikimate pathway, which provides the caffeic acid units, and the polyamine biosynthetic pathway, which yields the spermidine core. The final assembly is likely catalyzed by a dedicated set of enzymes encoded within a specific biosynthetic gene cluster (BGC) in the genome of Streptomyces sp. R56-07.

Precursor Synthesis

-

Caffeic Acid: Derived from the shikimate pathway, L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylations by cinnamate-4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3'H) yield caffeic acid.

-

Spermidine: The biosynthesis of spermidine begins with the decarboxylation of L-ornithine by ornithine decarboxylase (ODC) to produce putrescine. Spermidine synthase then catalyzes the transfer of an aminopropyl group from S-adenosylmethionine decarboxylase (SAMDC)-activated S-adenosylmethionine (SAM) to putrescine, forming spermidine.

Activation and Amide Bond Formation

The key steps in the assembly of this compound involve the activation of caffeic acid and its subsequent transfer to the primary amine groups of spermidine.

-

Activation of Caffeic Acid: A putative acyl-CoA ligase, likely a feruloyl-CoA synthetase-like enzyme, activates caffeic acid to its corresponding CoA-thioester, caffeoyl-CoA. This reaction is ATP-dependent.

-

Amide Bond Formation: A spermidine N-hydroxycinnamoyltransferase, a member of the BAHD acyltransferase superfamily, is proposed to catalyze the transfer of the caffeoyl group from caffeoyl-CoA to the primary amino groups of spermidine. It is plausible that this occurs in a stepwise manner, with the formation of a mono-caffeoylspermidine intermediate, followed by a second acylation to yield the final product, this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Putative Enzymes and Quantitative Data

While specific enzymes for this compound biosynthesis have not been characterized, homologous enzymes from other Streptomyces and related organisms provide insights into their potential properties.

| Enzyme | Proposed Function | Substrates | Products | Cofactors | Homologous Enzyme (Organism) | Kinetic Parameters (of Homolog) |

| Phenylalanine Ammonia-Lyase (PAL) | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic acid, NH₃ | - | PAL (Streptomyces maritimus) | - |

| Cinnamate-4-Hydroxylase (C4H) | Hydroxylation of cinnamic acid | Cinnamic acid, NADPH, O₂ | p-Coumaric acid, NADP⁺, H₂O | - | C4H (Various plants) | - |

| p-Coumarate 3-Hydroxylase (C3'H) | Hydroxylation of p-coumaric acid | p-Coumaric acid, NADPH, O₂ | Caffeic acid, NADP⁺, H₂O | - | C3'H (Various plants) | - |

| Ornithine Decarboxylase (ODC) | Decarboxylation of L-ornithine | L-Ornithine | Putrescine, CO₂ | Pyridoxal phosphate | ODC (Escherichia coli) | Km: ~0.1-1 mM |

| Spermidine Synthase | Aminopropyl transfer | Putrescine, dcSAM | Spermidine, MTA | - | Spermidine synthase (E. coli) | Km (putrescine): ~0.1-0.5 mM |

| Acyl-CoA Ligase | Activation of caffeic acid | Caffeic acid, ATP, CoA | Caffeoyl-CoA, AMP, PPi | Mg²⁺ | Feruloyl-CoA synthetase (Streptomyces sp. V-1)[1] | Km (ferulic acid): 0.35 mM; kcat: 67.7 s⁻¹[1] |

| Spermidine N-hydroxycinnamoyltransferase | Acyl transfer to spermidine | Caffeoyl-CoA, Spermidine | N-Caffeoyl-spermidine, this compound, CoA | - | Spermidine hydroxycinnamoyl transferase (Various plants) | - |

Note: Kinetic data for homologous enzymes are provided for reference and may not reflect the exact values for the enzymes in this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-faceted experimental approach.

Genome Mining and Biosynthetic Gene Cluster Identification

Objective: To identify the putative this compound biosynthetic gene cluster (BGC) in Streptomyces sp. R56-07.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of Streptomyces sp. R56-07.

-

Whole-Genome Sequencing: The isolated gDNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.

-

BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.

-

Candidate Gene Identification: The predicted BGCs will be manually inspected for the presence of genes encoding the key enzyme families proposed for this compound biosynthesis, including acyl-CoA ligases and acyltransferases.

References

Spectroscopic and Experimental Profile of JBIR-94: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the natural product JBIR-94, a phenolic compound with notable antioxidative properties. This compound was first isolated from the fermentation broth of Streptomyces sp. R56-07, and its structure was elucidated using a combination of spectroscopic techniques.[1][2] This document summarizes the available data, details the experimental methodologies for its isolation and characterization, and presents a visual workflow of the general experimental process.

Core Spectroscopic Data

Table 1: Summary of Spectroscopic Analysis of this compound

| Spectroscopic Technique | Data Type | Observations and Remarks |

| ¹H NMR | Qualitative | Used for the determination of the proton framework of the molecule. |

| ¹³C NMR | Qualitative | Employed to determine the carbon skeleton of this compound. |

| HRESIMS | Qualitative | Utilized to determine the molecular formula of the compound. |

| IR Spectroscopy | Not specified | Likely used to identify functional groups present in the molecule. |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of standard natural product chemistry techniques. The following protocols are based on generalized procedures for the isolation of secondary metabolites from Streptomyces.

Isolation of this compound from Streptomyces sp. R56-07

-

Fermentation: The strain Streptomyces sp. R56-07 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelium. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Column Chromatography: Initial separation of the crude extract using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the fractions containing this compound to yield the pure compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), are recorded on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as methanol-d₄ or DMSO-d₆.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

-

Infrared Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups such as hydroxyl (-OH), amide (N-H, C=O), and aromatic (C=C) moieties.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and characterization of natural products like this compound from Streptomyces.

References

JBIR-94: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a naturally occurring phenolic compound first isolated from the fermentation broth of Streptomyces sp. R56-07. As a member of the methoxybenzene class of compounds, it has garnered interest for its notable antioxidative and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is structurally defined as 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide. Its core structure consists of two ferulic acid moieties linked by a putrescine backbone.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H32N2O6 | [2] |

| Molecular Weight | 444.5 g/mol | [2] |

| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide | [2] |

| CAS Number | Not available in search results | |

| Appearance | Not available in search results | |

| Melting Point | Not available in search results | |

| Solubility | Not available in search results | |

| HRESIMS Data | Not available in search results |

Table 2: Spectroscopic Data for this compound (¹H and ¹³C NMR)

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), were not explicitly available in the reviewed literature. The structural elucidation of this compound was based on 1D and 2D NMR spectroscopy and mass spectrometry analyses.[3]

Biological Activity

This compound has demonstrated significant biological activity, primarily as an antioxidant and a cytotoxic agent.

Antioxidant Activity

This compound exhibits potent radical scavenging activity. In a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, it displayed an IC50 value of 11.4 μM. This activity is attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.

Cytotoxic Activity

This compound has shown mild cytotoxicity against the A549 human small lung cancer cell line, with a reported IC50 value of 52.88 ± 11.69 µM. This suggests potential for further investigation into its anticancer properties.

Experimental Protocols

Isolation of this compound from Streptomyces sp. R56-07

A detailed, step-by-step protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces sp. R56-07 is not fully described in the available literature. The general procedure involves cultivation of the strain, followed by extraction of the fermentation broth and subsequent chromatographic purification to yield the pure compound.

Chemical Synthesis of this compound

The total synthesis of this compound has been achieved, providing a means to access the compound for further study. The key synthetic step involves the coupling of two equivalents of a protected ferulic acid derivative with putrescine.

Key Reaction: Amide bond formation between the carboxylic acid of ferulic acid and the primary amines of putrescine. A common coupling agent used for this transformation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Caption: General workflow for the chemical synthesis of this compound.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the specific experimental parameters used for this compound are not detailed, a general protocol is as follows:

-

A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Its antioxidant activity suggests a general role in mitigating oxidative stress, which can impact various cellular signaling cascades. However, direct evidence linking this compound to specific pathways such as NF-κB, MAPK, or apoptosis-related pathways has not been reported. The observed cytotoxic effects may be a consequence of its pro-oxidant activity at higher concentrations or through mechanisms yet to be elucidated. Further research is required to understand the molecular mechanisms underlying the biological activities of this compound.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and mild cytotoxic activities. This technical guide summarizes the currently available information on its physical, chemical, and biological properties. While the fundamental chemical structure and key bioactivities have been established, significant gaps remain in the publicly available data, particularly concerning detailed physical properties, comprehensive spectral data, and the specific signaling pathways through which it exerts its biological effects. Further in-depth studies are warranted to fully characterize this molecule and explore its potential for therapeutic applications.

References

- 1. Frontiers | Evaluation of Antioxidative and Cytotoxic Activities of Streptomyces pluripotens MUSC 137 Isolated from Mangrove Soil in Malaysia [frontiersin.org]

- 2. This compound | C24H32N2O6 | CID 44715189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and JBIR-125, antioxidative phenolic compounds from Streptomyces sp. R56-07 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Defenses of JBIR-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antioxidant mechanism of JBIR-94, a phenolic compound derived from Streptomyces sp. R56-07. While direct experimental evidence for its detailed molecular interactions is emerging, this document synthesizes the current understanding of its radical scavenging properties and explores plausible mechanisms involving the Nrf2 signaling pathway and the regulation of ferroptosis, based on its chemical structure and the activities of analogous compounds.

Core Antioxidant Activity: Radical Scavenging

This compound is a potent antioxidant, a property attributed to its chemical structure as a hydroxycinnamic acid amide. The primary established mechanism of its antioxidant action is its ability to scavenge free radicals.

The most direct evidence of this compound's antioxidant capacity comes from the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In this assay, this compound demonstrated significant activity, with a half-maximal inhibitory concentration (IC50) of 11.4 µM[1]. This indicates its efficiency in donating a hydrogen atom or an electron to neutralize the stable DPPH radical.

Data Presentation: Antioxidant Activity of this compound

| Compound | Assay | IC50 (µM) | Source |

| This compound | DPPH Radical Scavenging | 11.4 | [1] |

| JBIR-125 | DPPH Radical Scavenging | 35.1 |

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the general procedure for determining the radical scavenging activity of a compound using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared and its absorbance at 517 nm is adjusted to a desired value (typically around 1.0).

-

Preparation of test samples: The test compound and positive control are dissolved in methanol to prepare a series of concentrations.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compound or positive control. A blank well contains only the solvent and DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Potential Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

While not yet directly demonstrated for this compound, a plausible mechanism for its antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Phenolic compounds are known to be potent activators of this pathway, which is a master regulator of cellular antioxidant responses.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Given its phenolic structure, this compound could potentially act as an electrophile that modifies Keap1, leading to Nrf2 activation and the subsequent expression of a battery of protective genes.

References

JBIR-94: A Comprehensive Technical Guide to its DPPH Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging properties of JBIR-94, a novel antioxidative phenolic compound. This compound, isolated from Streptomyces sp. R56-07, has demonstrated significant potential as a natural antioxidant. This document outlines the quantitative data, detailed experimental protocols, and the underlying chemical mechanism of its radical scavenging action.

Core Data Presentation

The antioxidative capacity of this compound was evaluated using the DPPH radical scavenging assay. The key quantitative metric for this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | IC50 (μM) | Source Organism | Compound Class |

| This compound | 11.4[1] | Streptomyces sp. R56-07[1] | Hydroxycinnamic acid amide containing putrescine[1] |

| JBIR-125 | 35.1[1] | Streptomyces sp. R56-07[1] | Hydroxycinnamic acid amide containing spermidine |

Experimental Protocols

The following is a detailed methodology for the DPPH radical scavenging assay used to determine the antioxidant activity of this compound, based on established protocols.

Objective: To determine the concentration of this compound required to scavenge 50% of DPPH free radicals.

Materials:

-

This compound

-

1,1-diphenyl-2-picrylhydrazyl (DPPH)

-

Ethanol (B145695) (spectrophotometric grade)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Pipettes

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in ethanol. A common concentration for the working solution is 50 µM. This solution should be freshly prepared and protected from light due to its sensitivity.

-

Preparation of Test Samples: this compound is dissolved in ethanol to create a stock solution, from which a series of dilutions are made to achieve a range of concentrations for testing.

-

Reaction Mixture Preparation: In a 96-well plate, 100 µL of the ethanolic DPPH solution is added to 100 µL of each of the various concentrations of the this compound solution.

-

Control and Blank Preparation:

-

Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is prepared in the same manner as the test sample.

-

Blank: 100 µL of ethanol is mixed with 100 µL of the DPPH solution to measure the maximum absorbance of the stable radical.

-

-

Incubation: The microplate is incubated at room temperature in the dark for 20 minutes.

-

Absorbance Measurement: After the incubation period, the absorbance of each well is measured at a wavelength of 550 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_blank is the absorbance of the blank.

-

A_sample is the absorbance of the test sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The concentration that corresponds to 50% scavenging is the IC50 value.

Visualization of Mechanisms

DPPH Radical Scavenging Assay Workflow

The following diagram illustrates the experimental workflow for assessing the DPPH radical scavenging activity of this compound.

Caption: Workflow of the DPPH radical scavenging assay for this compound.

Proposed Chemical Mechanism of DPPH Radical Scavenging by this compound

The antioxidant activity of phenolic compounds like this compound against the DPPH radical is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize the free radical. The two main proposed mechanisms are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). The diagram below illustrates the general HAT mechanism.

Caption: Hydrogen Atom Transfer (HAT) mechanism for DPPH scavenging by this compound.

References

Potential Therapeutic Targets of JBIR-94: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94, a polyphenolic compound isolated from Streptomyces sp. R56-07, has demonstrated notable antioxidative and cytotoxic properties, suggesting its potential as a scaffold for novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets. While direct molecular targets of this compound are still under investigation, its structural class and observed bioactivities suggest a plausible mechanism of action involving the modulation of key oncogenic signaling pathways. This document summarizes the available quantitative data on its cytotoxicity, details relevant experimental protocols, and proposes the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical regulator of cancer cell proliferation and survival, as a primary putative therapeutic target.

Introduction to this compound

This compound is a naturally occurring phenolic amide, specifically N,N'-bis(feruloyl)putrescine, identified from the fermentation broth of Streptomyces sp. R56-07.[1] As a member of the polyphenol family, this compound possesses significant free-radical scavenging activity.[1] Preliminary studies have also highlighted its cytotoxic effects against human cancer cell lines, making it a compound of interest for further oncological research.[2]

Known Bioactivities and Quantitative Data

The primary reported bioactivities of this compound are its antioxidant and cytotoxic effects.

Antioxidant Activity

This compound has been shown to exhibit 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity.[1]

Cytotoxicity Against A549 Human Small Lung Cancer Cells

This compound has demonstrated mild to moderate cytotoxicity against the A549 human small lung cancer cell line.[2] The quantitative data from these studies are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | A549 | 52.88 ± 11.69 |

Proposed Therapeutic Target: The JAK/STAT Signaling Pathway

While the direct molecular targets of this compound have not been definitively identified, a substantial body of evidence suggests that polyphenolic compounds exert their anticancer effects by modulating the JAK/STAT signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, apoptosis, and immune responses, and its dysregulation is strongly implicated in cancer progression.

The JAK/STAT pathway is often constitutively activated in many cancers, leading to the expression of genes that promote tumor growth and survival. Signal transducer and activator of transcription 3 (STAT3), in particular, is a key oncogenic driver that is activated in a wide range of human cancers. Many natural polyphenolic compounds have been shown to inhibit the JAK/STAT pathway, often by directly or indirectly inhibiting the phosphorylation of STAT proteins. Given that this compound is a polyphenolic compound with demonstrated cytotoxicity against cancer cells, it is plausible that its mechanism of action involves the inhibition of the JAK/STAT pathway, with STAT3 being a primary potential target.

Proposed Mechanism of Action

It is hypothesized that this compound may inhibit the JAK/STAT pathway through one or more of the following mechanisms, which are common for polyphenolic compounds:

-

Inhibition of JAK Kinase Activity: this compound may directly bind to and inhibit the kinase activity of Janus kinases (JAKs), preventing the phosphorylation and subsequent activation of STAT proteins.

-

Inhibition of STAT Phosphorylation: By interfering with upstream signaling components, this compound could prevent the phosphorylation of STAT3 at critical tyrosine residues.

-

Inhibition of STAT Dimerization and Nuclear Translocation: this compound might disrupt the formation of STAT dimers or their translocation to the nucleus, thereby preventing the transcription of target oncogenes.

The proposed inhibitory effect of this compound on the JAK/STAT signaling pathway is depicted in the following diagram.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the cytotoxic activity of this compound.

MTT Assay for Cytotoxicity

This protocol is adapted from the methodology used to determine the IC50 value of this compound against A549 cells.

Objective: To assess the cytotoxic effect of this compound on a cancer cell line and determine its half-maximal inhibitory concentration (IC50).

Materials:

-

A549 human small lung cancer cells

-

Growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Seed 5,000 cells per well in 200 µL of growth medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10, and 100 µM).

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control for cell death (e.g., 1% Triton X-100 in medium).

-

Carefully remove the medium from the wells and add 200 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 4-5 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Wash the cells with 200 µL of PBS.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

The workflow for this experimental protocol is illustrated in the diagram below.

Future Directions and Conclusion

References

Methodological & Application

Total Synthesis Protocol for JBIR-94: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-94 is a naturally occurring phenolic compound isolated from Streptomyces sp. R56-07, which has demonstrated notable antioxidative properties.[1] Due to its limited availability from natural sources, an efficient total synthesis is crucial for further biological evaluation and potential therapeutic applications.[2] This document provides a detailed protocol for the total synthesis of this compound, based on the successful multi-step synthesis reported in the literature.[2] The synthesis strategy involves a stepwise acylation of a mono-protected diamine, followed by a final deprotection step. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a workflow diagram to guide researchers in the successful replication of this synthesis.

Data Presentation

The following table summarizes the quantitative data for the multi-step total synthesis of this compound, including the yields for each key transformation.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | EDCI Coupling | tert-butyl (4-aminobutyl)carbamate | Intermediate 13 | 88% |

| 2 | TFA-mediated Deprotection | Intermediate 13 | Intermediate 14 | 82% |

| 3 | EDCI Coupling | Intermediate 14 | Intermediate 9c | 85% |

| 4 | Palladium-catalyzed Hydrogenation | Intermediate 9c | This compound (1) | 84% |

| Overall Yield | tert-butyl (4-aminobutyl)carbamate | This compound (1) | 52-54% |

Experimental Protocols

Step 1: Synthesis of Intermediate 13 via EDCI Coupling

This procedure describes the coupling of tert-butyl (4-aminobutyl)carbamate with a protected ferulic acid derivative.

Materials:

-

tert-butyl (4-aminobutyl)carbamate (12)

-

Protected ferulic acid derivative (7c)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (CH2Cl2)

-

Hexanes

Procedure:

-

Dissolve tert-butyl (4-aminobutyl)carbamate (12) and the protected ferulic acid derivative (7c) in dichloromethane (CH2Cl2).

-

To the solution, add triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a 1:1 mixture of CH2Cl2 and hexanes to yield intermediate 13 (88% yield).[2]

Step 2: Synthesis of Intermediate 14 via TFA-mediated Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

-

Intermediate 13

-

Trifluoroacetic acid (TFA)

-

Toluene

-

2M Aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Magnesium sulfate (B86663) (MgSO4)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Dissolve intermediate 13 in toluene.

-

Add trifluoroacetic acid (TFA) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding 2M aqueous NaOH until the pH of the suspension is greater than 10.

-

Perform extensive extraction with CH2Cl2 (approximately 20 times).[2]

-

Combine the organic layers and dry over anhydrous MgSO4.

-

Concentrate the dried solution under reduced pressure.

-

Recrystallize the crude product from 90% EtOAc/hexanes overnight to obtain pure intermediate 14 (82% yield).[2]

Step 3: Synthesis of Intermediate 9c via EDCI Coupling

This step involves the second coupling reaction to form the symmetric diamide.

Materials:

-

Intermediate 14

-

Protected ferulic acid derivative (7c)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve intermediate 14 and the protected ferulic acid derivative (7c) in CH2Cl2.

-

Add EDCI to the mixture and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, purify the product by recrystallization from CH2Cl2 to afford intermediate 9c (85% yield).[2]

Step 4: Synthesis of this compound (1) via Palladium-catalyzed Hydrogenation

This final step involves the removal of the benzyl (B1604629) protecting groups to yield the natural product.

Materials:

-

Intermediate 9c

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H2)

-

Suitable solvent (e.g., Ethanol, Ethyl Acetate)

Procedure:

-

Dissolve intermediate 9c in a suitable solvent.

-

Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction at room temperature until the starting material is completely consumed, as monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, This compound (1) (84% yield).[2]

Mandatory Visualization

The following diagram illustrates the workflow of the total synthesis of this compound.

Caption: Total synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of JBIR-94 Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the step-by-step synthesis of JBIR-94 and its analogues. The protocols detailed below are based on established synthetic strategies and are intended to facilitate the production of these compounds for further biological evaluation.

Introduction

This compound is a naturally occurring polyamine amide isolated from Streptomyces sp. R56-07.[1] It is composed of a central putrescine (1,4-diaminobutane) core symmetrically N,N'-diacylated with dihydrocaffeic acid. This compound and its analogues have garnered interest due to their potential as antioxidative and cytotoxic agents.[1][2] The modular nature of their synthesis allows for the generation of a diverse library of analogues by varying the diamine core and the acyl side chains, enabling structure-activity relationship (SAR) studies crucial for drug development.

Data Presentation

Biological Activity of this compound and Analogues

The following table summarizes the reported biological activities of this compound and two of its synthetic analogues.

| Compound | Structure | Biological Activity | IC50 Value | Cell Line/Assay | Reference |

| This compound | N,N'-bis(dihydrocaffeoyl)putrescine | Cytotoxicity | 52.88 ± 11.69 µM | A549 (Human Lung Carcinoma) | [2] |

| Antioxidant (DPPH radical scavenging) | 11.4 µM | - | [1] | ||

| Analogue 1 | N,N'-bis(3-phenylpropanoyl)putrescine | Cytotoxicity | >100 µM | A549 (Human Lung Carcinoma) | |

| Analogue 2 | N,N'-bis(cinnamoyl)putrescine | Cytotoxicity | 78.92 ± 8.92 µM | A549 (Human Lung Carcinoma) |

Experimental Protocols

The synthesis of this compound and its analogues is most effectively achieved through a stepwise acylation of a mono-protected diamine, which prevents the formation of undesired side products and allows for the synthesis of unsymmetrical analogues if desired. The following protocol describes the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol involves a two-step acylation of putrescine using a mono-Boc-protected intermediate.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-N'-(dihydrocaffeoyl)putrescine

-

Materials:

-

N-Boc-1,4-diaminobutane (mono-protected putrescine)

-

Dihydrocaffeic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

-

Procedure:

-

Dissolve dihydrocaffeic acid (1.0 eq) in anhydrous DCM.

-

Add EDCI (1.2 eq) and a catalytic amount of DMAP to the solution.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Add the amine solution to the activated acid solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the mono-acylated, mono-protected product.

-

Step 2: Deprotection and Second Acylation to Yield this compound

-

Materials:

-

N-(tert-Butoxycarbonyl)-N'-(dihydrocaffeoyl)putrescine (from Step 1)

-

Trifluoroacetic acid (TFA)

-

Dihydrocaffeic acid

-

EDCI

-

DIPEA

-

DMAP (catalytic)

-

DCM, anhydrous

-

-

Procedure:

-

Deprotection: Dissolve the product from Step 1 in a mixture of TFA and toluene (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification.

-

Second Acylation: Dissolve dihydrocaffeic acid (1.0 eq) in anhydrous DCM.

-

Add EDCI (1.2 eq) and a catalytic amount of DMAP. Stir for 15 minutes.

-

Dissolve the deprotected amine salt in anhydrous DCM and add DIPEA (to neutralize the TFA salt).

-

Add the amine solution to the activated acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up the reaction as described in Step 1.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain pure this compound.

-

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the stepwise synthetic route to this compound.

References

Application Note: Purification of the Antioxidant Compound JBIR-94 from Streptomyces sp. R56-07

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a novel phenolic compound isolated from the fermentation broth of the marine actinomycete, Streptomyces sp. strain R56-07.[1] Structurally, it is a hydroxycinnamic acid amide containing a putrescine moiety. This compound has garnered significant interest due to its potent antioxidative properties, demonstrating notable radical scavenging activity.[1] This document provides a detailed experimental protocol for the purification of this compound, intended to guide researchers in the isolation of this and similar bioactive natural products. The methodology follows a standard workflow for the purification of secondary metabolites from microbial fermentation, encompassing extraction and multi-step chromatography.

Data Presentation

The following table summarizes the quantitative data expected from a typical purification of this compound from a 10-liter fermentation culture of Streptomyces sp. R56-07. The values presented are representative and may vary based on fermentation conditions and experimental execution.

| Purification Step | Total Dry Weight (g) | This compound Content (mg) | Purity (%) | Yield (%) |

| Crude Ethyl Acetate (B1210297) Extract | 25.0 | 500 | 2 | 100 |

| Silica (B1680970) Gel Chromatography | 5.0 | 400 | 8 | 80 |

| Sephadex LH-20 Chromatography | 1.2 | 320 | 26.7 | 64 |

| Preparative HPLC | 0.2 | 180 | >95 | 36 |

Experimental Protocols

Fermentation of Streptomyces sp. R56-07

A seed culture of Streptomyces sp. R56-07 is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) and incubating for 3-4 days at 28°C with shaking. The seed culture is then used to inoculate a production-scale fermenter containing a nutrient-rich medium. The fermentation is carried out for 7-10 days at 28°C with controlled aeration and agitation to promote the production of secondary metabolites, including this compound.

Extraction of Crude Bioactive Compounds

-

Following fermentation, the culture broth is harvested and centrifuged to separate the mycelial biomass from the supernatant.

-

The supernatant, containing the secreted this compound, is then subjected to solvent extraction.

-

An equal volume of ethyl acetate is added to the supernatant in a large separation funnel.

-

The mixture is vigorously agitated for 30-60 minutes to partition the organic-soluble compounds into the ethyl acetate layer.

-

The ethyl acetate layer is collected, and the extraction process is repeated two more times to ensure complete recovery of the target compound.

-

The pooled ethyl acetate extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic steps.

-

A glass column is packed with silica gel (70-230 mesh) in a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol).

-

The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The column is eluted with a stepwise gradient of increasing methanol (B129727) concentration in chloroform (e.g., 100:0 to 90:10 v/v).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions with similar TLC profiles are pooled and concentrated.

-

The partially purified fraction from the silica gel column is further purified using a Sephadex LH-20 column.

-

The sample is dissolved in methanol and applied to the column.

-

The column is eluted with methanol as the mobile phase.

-

Fractions are collected and analyzed for the presence of this compound.

-

The relevant fractions are pooled and concentrated.

-

The final purification step is performed using a preparative reversed-phase HPLC system (e.g., a C18 column).

-

The sample is dissolved in the mobile phase and injected into the HPLC system.

-

A gradient elution is typically employed, for example, with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile, with an increasing gradient of acetonitrile.

-

The elution of compounds is monitored by a UV detector at a suitable wavelength.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and compared with published data for this compound.[1]

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: Antioxidant signaling pathways modulated by this compound.

References

Application Notes and Protocols for Cell-based Assays for Testing JBIR-94 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

JBIR-94 is a phenolic compound isolated from Streptomyces sp. R56-07 that has demonstrated notable antioxidative properties.[1] Recent studies have also highlighted its cytotoxic potential against cancer cell lines, suggesting its potential as a novel therapeutic agent. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using standard cell-based assays. The methodologies described herein are designed to offer a comprehensive evaluation of this compound's effects on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of this compound as determined by various cell-based assays.

Table 1: Cell Viability as Determined by MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity correlates with a reduction in cell viability. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity. The IC50 value for this compound in A549 human small lung cancer cells has been determined to be 52.88 ± 11.69 µM.[1]

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| A549 | MTT | 48 | 52.88 ± 11.69[1] |

Table 2: Cell Membrane Integrity as Determined by LDH Assay (Hypothetical Data)

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity. Increased LDH release corresponds to higher cytotoxicity.

| Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) |

| 0 (Control) | 24 | 5.2 ± 1.1 |

| 10 | 24 | 15.8 ± 2.5 |

| 25 | 24 | 35.1 ± 3.8 |

| 50 | 24 | 60.7 ± 5.2 |

| 100 | 24 | 85.3 ± 6.9 |

Table 3: Apoptosis Induction as Determined by Annexin V-FITC/PI Staining (Hypothetical Data)

The Annexin V-FITC/Propidium Iodide (PI) assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.

| Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| 25 | 60.3 ± 4.1 | 25.8 ± 3.5 | 13.9 ± 2.9 |

| 50 | 35.7 ± 3.8 | 45.2 ± 4.2 | 19.1 ± 3.1 |

| 100 | 10.2 ± 2.1 | 60.5 ± 5.5 | 29.3 ± 4.7 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a quantitative method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

This compound

-

Human cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is a reliable indicator of compromised cell membrane integrity.

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

LDH cytotoxicity detection kit

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Include a positive control for maximum LDH release by treating some wells with a lysis solution provided in the kit.

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Stop Reaction:

-

Add 50 µL of the stop solution provided in the kit to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the vehicle control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

-

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

-

-

Data Analysis:

-

The cell population is gated to exclude debris.

-

The percentage of cells in each quadrant is determined:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact of preparation)

-

-

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes & Protocols: Assessing the Antioxidant Activity of JBIR-94

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-94 is a phenolic compound isolated from Streptomyces sp. R56-07, identified as a hydroxycinnamic acid amide containing putrescine.[1][2] Preliminary studies have demonstrated its potent antioxidant activity, specifically its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, with a reported IC50 value of 11.4 μM.[1][2] This document provides a comprehensive set of protocols for the detailed assessment of the antioxidant activity of this compound, encompassing both in vitro chemical assays and cell-based assays to provide a more biologically relevant evaluation.

These protocols are designed to enable researchers to quantify and compare the antioxidant potential of this compound against standard antioxidants, and to investigate its mechanism of action within a cellular context.

Data Presentation

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Endpoint | This compound | Positive Control (e.g., Trolox) |

| DPPH Radical Scavenging | IC50 (µM) | 11.4[1] | User-determined |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | User-determined | 1.0 |

| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | User-determined | 1.0 |

| Ferric Reducing Antioxidant Power (FRAP) | µmol Fe(II)/µmol | User-determined | User-determined |

Table 2: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | Endpoint | This compound | Positive Control (e.g., Quercetin) |

| Cellular Antioxidant Activity (CAA) | HepG2 | CAA Value (µmol QE/µmol) | User-determined | 1.0 |

| Reactive Oxygen Species (ROS) Scavenging | User-selected | % Reduction in ROS | User-determined | User-determined |

Experimental Protocols

In Vitro Antioxidant Capacity Assays

These assays evaluate the direct chemical antioxidant properties of this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Trolox (or other standard antioxidant)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (Trolox at various concentrations).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Ethanol (B145695) or PBS (phosphate-buffered saline)

-

Trolox

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution.

-

Include a blank and a Trolox standard curve.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

-

This compound

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

-

Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.

-

Prepare a Trolox standard curve.

-

In a 96-well black plate, add 25 µL of each this compound dilution or Trolox standard.

-

Add 150 µL of fluorescein solution (final concentration ~70 nM) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of AAPH solution.

-

Immediately begin monitoring the fluorescence every 2 minutes for at least 60 minutes.

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Determine the ORAC value of this compound relative to Trolox.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake, metabolism, and distribution of the compound.

Materials:

-

This compound

-

Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

AAPH

-

Quercetin (B1663063) (positive control)

-